molecular formula C24H17I2N3O3S2 B11540890 N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11540890
M. Wt: 713.4 g/mol
InChI Key: OQAKLGCHLWTNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ACETYLPHENYL)-2-({6-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features a benzothiazole moiety, which is known for its biological activity, and a phenyl ring substituted with iodine atoms, which can enhance its reactivity and binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-({6-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Iodination of the Phenyl Ring: The phenyl ring is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.

    Condensation Reaction: The iodinated phenyl ring is then condensed with the benzothiazole core in the presence of a base such as sodium hydroxide.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the benzothiazole moiety.

    Reduction: Reduction reactions can target the nitro groups or the carbonyl groups in the compound.

    Substitution: The iodine atoms on the phenyl ring make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Reduced products may include amines and alcohols.

    Substitution: Substituted products will depend on the nucleophile used, resulting in various functionalized derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.

    Fluorescent Probes: The benzothiazole moiety can be used in the design of fluorescent probes for biological imaging.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of advanced materials such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-2-({6-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The iodine atoms enhance its binding affinity, while the benzothiazole moiety can interact with various biological pathways. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ACETYLPHENYL)-2-({6-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE: can be compared with other benzothiazole derivatives and iodinated phenyl compounds.

Uniqueness

    Enhanced Reactivity: The presence of iodine atoms increases the compound’s reactivity compared to non-iodinated analogs.

    Biological Activity: The combination of benzothiazole and iodinated phenyl rings may result in unique biological activities not observed in similar compounds.

Properties

Molecular Formula

C24H17I2N3O3S2

Molecular Weight

713.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[[6-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H17I2N3O3S2/c1-13(30)14-2-4-17(5-3-14)28-22(31)12-33-24-29-20-7-6-18(10-21(20)34-24)27-11-15-8-16(25)9-19(26)23(15)32/h2-11,32H,12H2,1H3,(H,28,31)

InChI Key

OQAKLGCHLWTNPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C(=CC(=C4)I)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.